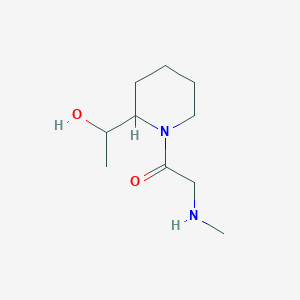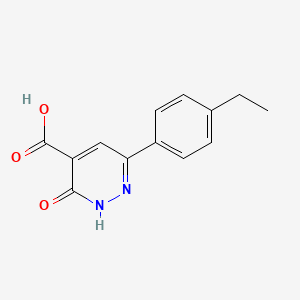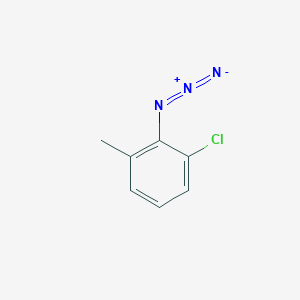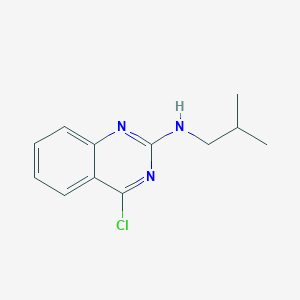
4-chloro-N-isobutylquinazolin-2-amine
Overview
Description
Molecular Structure Analysis
Quinazoline is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring . The specific structure of 4-chloro-N-isobutylquinazolin-2-amine would include these rings, a chlorine atom at the 4-position, and an isobutyl group attached to a nitrogen atom.Scientific Research Applications
Organic Synthesis and Catalysis
The synthesis and reactivity of quinazoline derivatives, such as "4-chloro-N-isobutylquinazolin-2-amine," have been extensively studied. For example, novel 4-amino-2-phenylquinoline derivatives were synthesized through amination reactions involving various 4-chloro-2-arylquinoline compounds. The amination activity was influenced by both steric and electronic effects of the substituents on the amino group, demonstrating the importance of these factors in organic synthesis and catalysis (Tsai et al., 2008).
Anticancer Research
Derivatives of quinazolines, closely related to "4-chloro-N-isobutylquinazolin-2-amine," have shown potential as anticancer agents. A study highlighted the discovery of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine as a potent inducer of apoptosis, demonstrating significant efficacy against cancer models with high blood-brain barrier penetration (Sirisoma et al., 2009). Another research effort synthesized N-substituted 4-amino-6,7,8-trimethoxyquinazoline compounds, evaluating their antiproliferative activities against cancer cells, although most compounds exhibited weaker activity than the reference standard (Liu et al., 2007).
Antimicrobial Studies
Some novel hydrazinyl quinazoline amine derivatives synthesized from 2-chloro-4-aminoquinazolines have been screened for antimicrobial activities. These compounds were obtained through nucleophilic substitution reactions, showcasing the diversity of chemical modifications possible with quinazoline derivatives and their relevance in developing new antimicrobial agents (Samel & Pai, 2011).
properties
IUPAC Name |
4-chloro-N-(2-methylpropyl)quinazolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3/c1-8(2)7-14-12-15-10-6-4-3-5-9(10)11(13)16-12/h3-6,8H,7H2,1-2H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKHOKBCHTZEKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC2=CC=CC=C2C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-isobutylquinazolin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



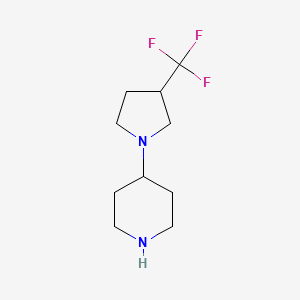


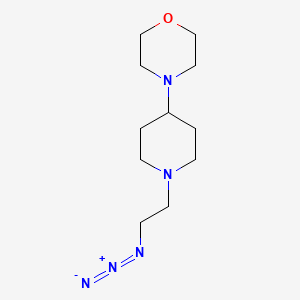
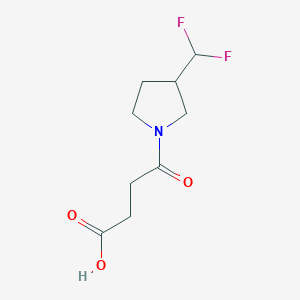
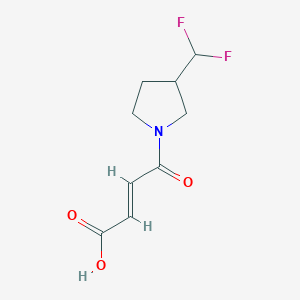
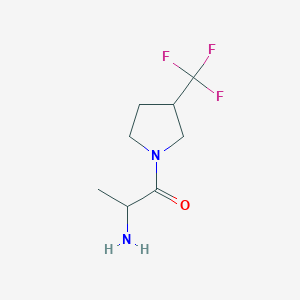
![4-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)benzoic acid](/img/structure/B1491804.png)
![4-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)aniline](/img/structure/B1491805.png)

